3-chloro-1-methyl-7-nitro-1H-indazole
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Overview
Description
3-chloro-1-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 3-chloro-1-methyl-7-nitro-1h-indazole, have been found to inhibit, regulate, and modulate certain kinases . These kinases, such as CHK1 and CHK2, play a crucial role in cell cycle regulation and DNA damage response .
Mode of Action
It is known that indazole compounds interact with their targets, such as kinases, by binding to the active site and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle and DNA damage response pathways . The downstream effects of these changes can include cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target kinases. This can result in changes in cell cycle progression and DNA damage response, potentially leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methyl-7-nitro-1H-indazole typically involves the following steps:
Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is usually introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and methylation processes, often optimized for yield and purity. These processes are typically carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Substituted indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-chloro-1-methyl-7-nitro-1H-indazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-methyl-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-methyl-7-nitro-1H-indazole:
3-chloro-7-nitro-1H-indazole: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
3-chloro-1-methyl-7-nitro-1H-indazole is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the indazole ring. This combination of groups enhances its chemical versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-chloro-1-methyl-7-nitroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAKLDPCWYSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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